molecular formula C9H7Br2N B13637635 5,7-Dibromo-6-methyl-1H-indole

5,7-Dibromo-6-methyl-1H-indole

Cat. No.: B13637635
M. Wt: 288.97 g/mol
InChI Key: UWIWFKVUFWZUNS-UHFFFAOYSA-N
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Description

5,7-Dibromo-6-methyl-1H-indole is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of bromine atoms at positions 5 and 7, along with a methyl group at position 6, imparts unique chemical properties to this compound, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-6-methyl-1H-indole typically involves the bromination of 6-methylindole. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dibromo-6-methyl-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Organolithium reagents, Grignard reagents, palladium catalysts.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5,7-Dibromo-6-methyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-6-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, altering their activity. The bromine atoms and the indole ring structure play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    5,7-Dibromoindole: Lacks the methyl group at position 6, resulting in different chemical properties.

    6-Bromoindole: Contains only one bromine atom, leading to distinct reactivity and applications.

    5,7-Dibromo-2,3,3-trimethyl-3H-indole: Similar structure but with additional methyl groups, affecting its steric and electronic properties.

Uniqueness: 5,7-Dibromo-6-methyl-1H-indole is unique due to the specific positioning of the bromine atoms and the methyl group, which influence its chemical reactivity and potential applications. Its structure allows for targeted modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C9H7Br2N

Molecular Weight

288.97 g/mol

IUPAC Name

5,7-dibromo-6-methyl-1H-indole

InChI

InChI=1S/C9H7Br2N/c1-5-7(10)4-6-2-3-12-9(6)8(5)11/h2-4,12H,1H3

InChI Key

UWIWFKVUFWZUNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CNC2=C1Br)Br

Origin of Product

United States

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